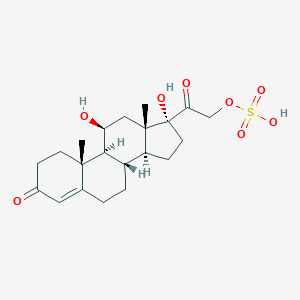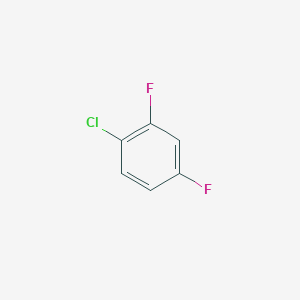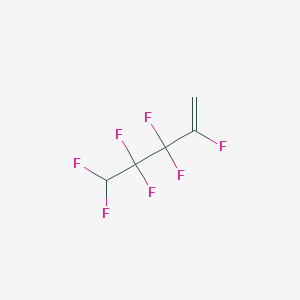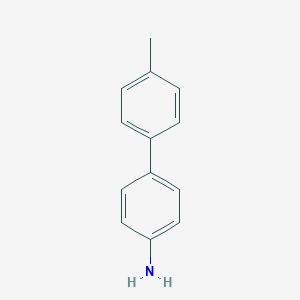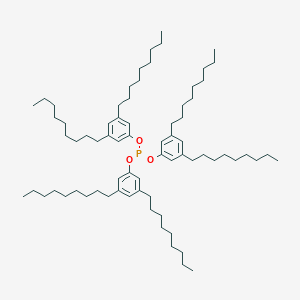
Tris(dinonylphenyl) phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(dinonylphenyl) phosphite, commonly known as TNPP, is a type of organophosphite stabilizer that is widely used in the plastic industry. It is an effective antioxidant that can prevent the degradation of polymers during processing and storage. TNPP is one of the most commonly used phosphite stabilizers due to its excellent thermal stability and low volatility.
Mecanismo De Acción
The mechanism of action of TNPP involves the scavenging of free radicals that are formed during the degradation of polymers. TNPP reacts with these free radicals and prevents further degradation of the polymer. The stabilizing effect of TNPP is due to its ability to donate hydrogen atoms to free radicals, which prevents them from reacting with the polymer.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of TNPP. However, studies have shown that TNPP can be toxic to aquatic organisms and may have endocrine-disrupting effects. Further research is needed to determine the potential health effects of TNPP exposure in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TNPP in lab experiments include its excellent thermal stability and low volatility, which make it easy to handle and store. However, TNPP can be expensive and may not be suitable for all types of polymers. Additionally, TNPP may interfere with certain analytical techniques, such as gas chromatography.
Direcciones Futuras
Future research on TNPP should focus on its potential health effects in humans and the environment. Additionally, there is a need for the development of alternative stabilizers that are more environmentally friendly and less toxic. Further research is also needed to optimize the synthesis method of TNPP and improve its effectiveness as a stabilizer for polymers.
Métodos De Síntesis
TNPP can be synthesized by reacting phosphorus trichloride with a mixture of nonylphenol and dinonylphenol. The reaction takes place in the presence of a catalyst, such as triethylamine. The resulting TNPP is a clear liquid that can be purified by distillation.
Aplicaciones Científicas De Investigación
TNPP is widely used in the plastic industry as an antioxidant and stabilizer for a variety of polymers, including polyethylene, polypropylene, and polystyrene. It is also used in the production of synthetic rubber and other elastomers. TNPP has been extensively studied for its effectiveness in preventing the degradation of polymers during processing and storage.
Propiedades
Número CAS |
1333-21-7 |
|---|---|
Nombre del producto |
Tris(dinonylphenyl) phosphite |
Fórmula molecular |
C72H123O3P |
Peso molecular |
1067.7 g/mol |
Nombre IUPAC |
tris[3,5-di(nonyl)phenyl] phosphite |
InChI |
InChI=1S/C72H123O3P/c1-7-13-19-25-31-37-43-49-64-55-65(50-44-38-32-26-20-14-8-2)59-70(58-64)73-76(74-71-60-66(51-45-39-33-27-21-15-9-3)56-67(61-71)52-46-40-34-28-22-16-10-4)75-72-62-68(53-47-41-35-29-23-17-11-5)57-69(63-72)54-48-42-36-30-24-18-12-6/h55-63H,7-54H2,1-6H3 |
Clave InChI |
WRSPWQHUHVRNFV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC(=CC(=C1)OP(OC2=CC(=CC(=C2)CCCCCCCCC)CCCCCCCCC)OC3=CC(=CC(=C3)CCCCCCCCC)CCCCCCCCC)CCCCCCCCC |
SMILES canónico |
CCCCCCCCCC1=CC(=CC(=C1)OP(OC2=CC(=CC(=C2)CCCCCCCCC)CCCCCCCCC)OC3=CC(=CC(=C3)CCCCCCCCC)CCCCCCCCC)CCCCCCCCC |
Otros números CAS |
1333-21-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



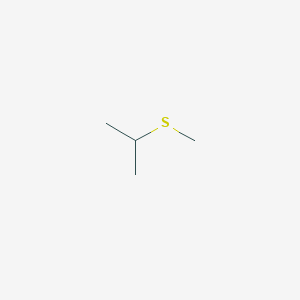
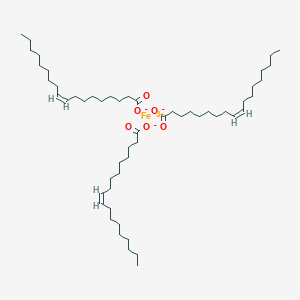
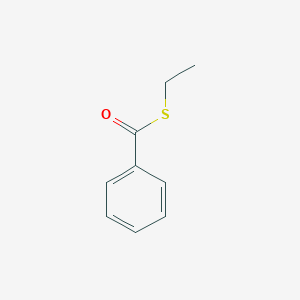
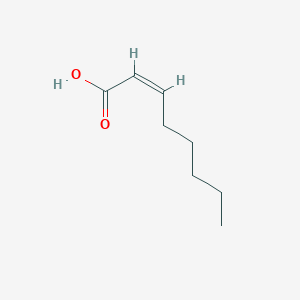
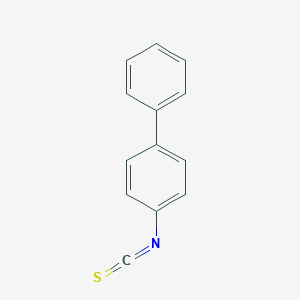
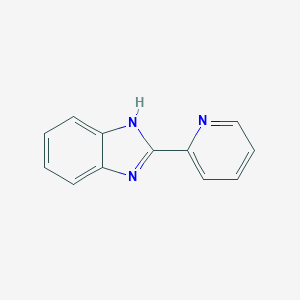
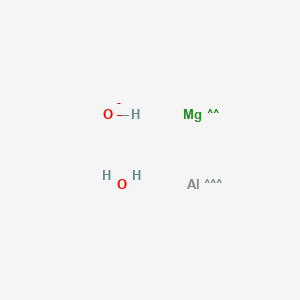
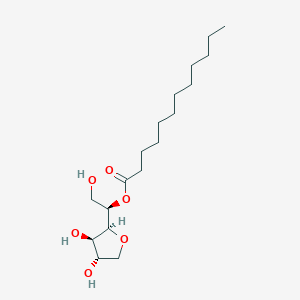
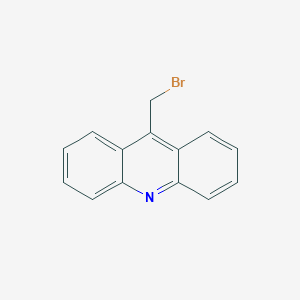
![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)
